

Linacлотide: A Technical Guide to its Structure and Disulfide Bond Configuration

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Compound of Interest

Compound Name: *Riletamotide*

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This technical guide provides an in-depth analysis of the molecular structure of linacлотide, a 14-amino-acid peptide agonist of guanylate cyclase C (GC-C).[1] Special focus is given to its defining feature: a compact, three-dimensional structure stabilized by a specific arrangement of three intramolecular disulfide bonds.[2] This document details the peptide's amino acid sequence, the precise connectivity of its disulfide bridges, the experimental methodologies used for its structural elucidation, and its mechanism of action.

Molecular Structure of Linacлотide

Linacлотide is a synthetic peptide whose structure is analogous to the heat-stable enterotoxins produced by *E. coli*. [2][3] Its primary structure consists of 14 amino acids with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr.[4] The peptide's stability and biological activity are critically dependent on its tertiary structure, which is locked into a tight, compact conformation by three specific disulfide bonds.

1.1. Amino Acid Sequence and Disulfide Bond Connectivity

The defining structural feature of linacлотide is the precise pairing of its six cysteine residues to form three intramolecular disulfide bonds. The established connectivity is as follows:

- Cys¹ - Cys⁶
- Cys² - Cys¹⁰

- Cys⁵ - Cys¹³

This specific arrangement (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is crucial for maintaining the three β -turns that characterize its active conformation. X-ray crystal structure analysis has confirmed this tight spatial arrangement, which is essential for its high-affinity binding to the GC-C receptor.

1.2. Quantitative Structural and Pharmacological Data

The following table summarizes key quantitative parameters associated with linaclootide.

Parameter	Value	Reference
Molecular Weight	1526.80 g/mol	
Amino Acid Residues	14	
Disulfide Bonds	3	
Binding Affinity (K _i)	1.23 - 1.64 nM (to GC-C receptors on T84 cells)	
Agonist Potency (EC ₅₀)	99 nM (for cGMP accumulation in T84 cells)	
Oral Bioavailability	~0.1%	

Experimental Protocols for Structural Determination

The elucidation of linaclootide's complex structure, particularly its disulfide bond pattern, requires a combination of advanced analytical techniques. The general strategy involves cleaving the protein under non-reducing conditions, separating the resulting peptide fragments, and using mass spectrometry to identify the linked cysteine residues.

2.1. General Strategy for Disulfide Bond Mapping

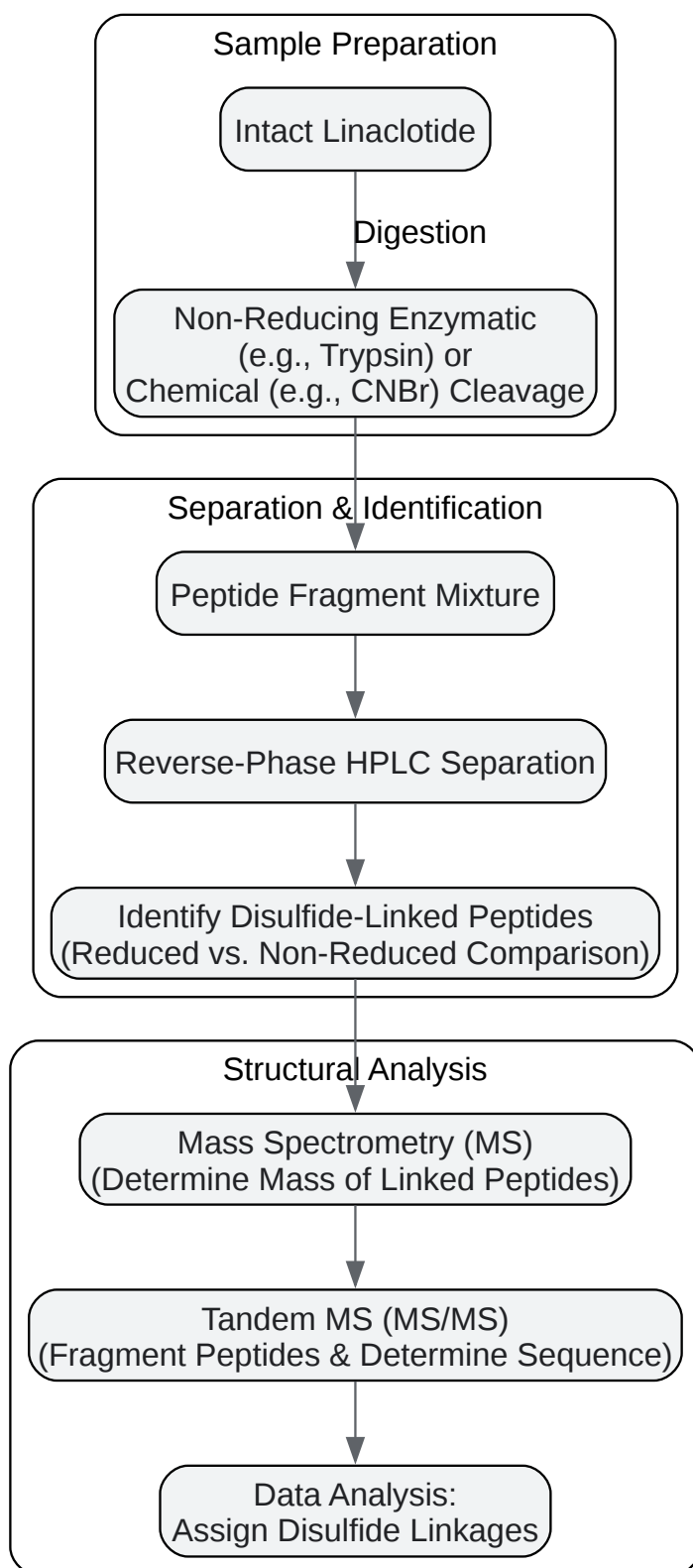
A widely established methodology for determining disulfide linkages involves the following core steps:

- **Proteolytic or Chemical Cleavage:** The intact protein is digested under non-reducing and acidic conditions to prevent disulfide bond rearrangement. Common proteases include trypsin, while chemical cleavage can be achieved with reagents like cyanogen bromide (CNBr), which cleaves at the C-terminus of methionine residues.
- **Chromatographic Separation:** The resulting mixture of peptide fragments is separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC). This separates the peptides based on their hydrophobicity.
- **Identification of Disulfide-Linked Peptides:** Fractions from the HPLC are analyzed. Disulfide-containing peptides are identified by splitting the sample, reducing one half with an agent like dithiothreitol (DTT), and comparing it to the non-reduced half. The disappearance of a peptide peak in the non-reduced sample and the appearance of two new peaks (the constituent peptides) in the reduced sample confirms the presence of a disulfide bond.
- **Mass Spectrometry (MS) Analysis:** The precise mass of the disulfide-linked peptide is determined by MS. Following this, tandem mass spectrometry (MS/MS) is used. In MS/MS, the disulfide-linked peptide is fragmented, and the resulting fragmentation pattern is analyzed to identify the amino acid sequences of the two linked peptide chains, thereby confirming the specific cysteine residues involved in the bond.

2.2. Specific Application to Linaclotide

For linaclotide, structural determination was achieved through a combination of chemical synthesis and X-ray crystallography.

- **Fmoc Solid-Phase Peptide Synthesis (SPPS):** Both the natural L-type linaclotide and its enantiomeric D-type were chemically synthesized using the Fmoc-SPPS method. This technique allows for the precise, residue-by-residue construction of the peptide chain.
- **Racemic Protein Crystallography:** By co-crystallizing the L- and D-enantiomers (racemic crystallization), researchers were able to obtain high-quality crystals suitable for X-ray diffraction. This powerful technique resolved the three-dimensional structure of linaclotide to 1.59 Å, definitively confirming the Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³ disulfide bond connectivity.



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Workflow for determining disulfide bond connectivity.

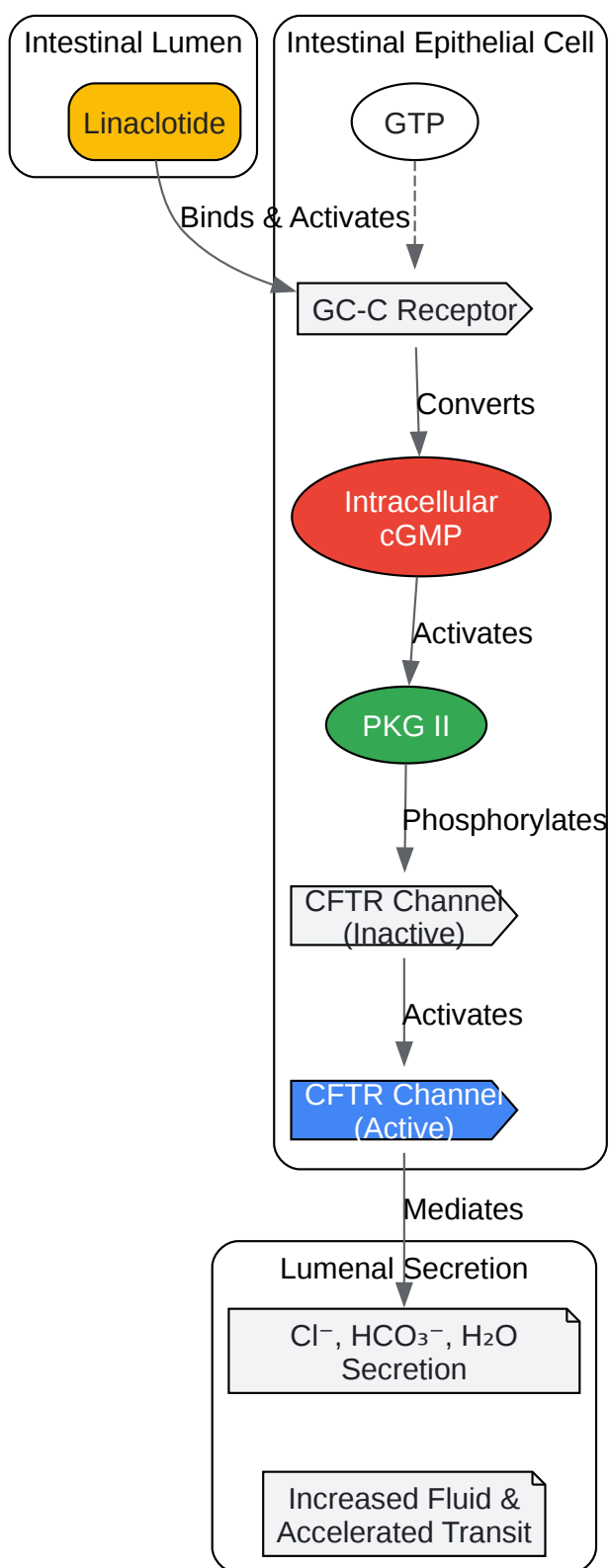
Mechanism of Action and Signaling Pathway

Linaclotide exerts its therapeutic effect by acting as a selective agonist for the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells. This action is localized to the gastrointestinal tract due to minimal systemic absorption.

The binding of linaclotide to GC-C initiates a signaling cascade:

- **GC-C Activation:** Linaclotide binding activates the intracellular catalytic domain of the GC-C receptor.
- **cGMP Production:** The activated receptor converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). This leads to an increase in intracellular cGMP concentrations.
- **PKG II Activation:** Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKG II).
- **CFTR Phosphorylation:** PKG II then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.
- **Ion and Fluid Secretion:** The activated CFTR channel secretes chloride (Cl^-) and bicarbonate (HCO_3^-) ions into the intestinal lumen. This anion secretion drives the parallel movement of sodium (Na^+) and water into the lumen, increasing intestinal fluid and accelerating transit.

Additionally, increased cGMP levels, both intracellularly and extracellularly, are believed to modulate the activity of colonic nociceptors (pain-sensing neurons), which may contribute to the reduction of visceral pain and abdominal discomfort reported in patients.



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Linacotide-activated GC-C signaling pathway.

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